5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
Description
Properties
IUPAC Name |
5-(3-methylphenyl)-1,2-dihydro-1,2,4-triazole-3-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-6-3-2-4-7(5-6)8-10-9(13)12-11-8/h2-5H,1H3,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJMGRNQNUBUMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=S)NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40351088 | |
| Record name | 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75218-27-8 | |
| Record name | 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40351088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 3-Methoxy-2-Methylbenzoic Acid
The synthesis begins with the esterification of 3-methoxy-2-methylbenzoic acid (4.1 ) using thionyl chloride (SOCl₂) in ethanol. This step produces ethyl-3-methoxy-2-methylbenzoate (4.2 ) as a yellow liquid in 70% yield. The reaction proceeds at 50°C under nitrogen for 4 hours, with ethanol acting as both solvent and nucleophile.
Reaction Conditions :
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Temperature: 50°C
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Time: 4 hours
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Solvent: Ethanol
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Catalyst: None
Formation of 3-Methoxy-2-Methylbenzohydrazide
The ester (4.2 ) is treated with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol under reflux (100°C, 12 hours) to yield 3-methoxy-2-methylbenzohydrazide (4.3 ) as an off-white solid (60% yield). Hydrazine acts as a nucleophile, displacing the ethoxy group to form the hydrazide.
Key Spectral Data :
-
IR : Absorption bands at 3200–3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O stretch).
Cyclization with Carbon Disulfide and Hydrazine
The hydrazide (4.3 ) undergoes cyclization with carbon disulfide (CS₂) and potassium hydroxide (KOH) in aqueous medium. This step forms 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol (4.4 ) via intermediate dithiocarbazate formation. The reaction is stirred at 0°C to room temperature for 6 hours, followed by heating with hydrazine hydrate (80°C, 12 hours) to complete cyclization.
Mechanistic Insight :
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CS₂ reacts with the hydrazide to form a dithiocarbazate intermediate.
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Hydrazine-induced cyclization eliminates H₂S, forming the triazole ring.
Yield : 60–75% (crude product).
Alternative Route via Thiosemicarbazide Intermediates
Preparation of Potassium Dithiocarbazates
In an alternative approach, furan-2-carboxylic acid hydrazide (1 ) or phenylacetic acid hydrazide (2 ) reacts with carbon disulfide in ethanolic KOH to form potassium 3-(2-furoyl)dithiocarbazate (3 ) or potassium 3-(phenylacetyl)dithiocarbazate (6 ). These salts are isolated in near-quantitative yields and used without purification.
Reaction Conditions :
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Solvent: Ethanol
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Temperature: Room temperature
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Time: 12–18 hours
Formation of 1,4-Substituted Thiosemicarbazides
The dithiocarbazates (3 , 6 ) react with aryl isothiocyanates in dry benzene under reflux (6 hours) to yield 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides (4a–e , 5a–e ). These intermediates are recrystallized from methanol, achieving 88–95% yields.
Example Compound :
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4a : 1-(2-Furoyl)-4-phenylthiosemicarbazide
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Yield : 90%
Alkaline Cyclization to Triazole-Thiols
The thiosemicarbazides undergo ring closure in alkaline medium (2N NaOH) under reflux (4 hours) to form 5-(furan-2-yl or benzyl)-4-aryl-4H-1,2,4-triazole-3-thiols (8a–e , 9a–e ). Acidification with HCl precipitates the final products.
Optimization Notes :
Characterization Data :
Comparative Analysis of Synthetic Routes
Yield and Efficiency
The thiosemicarbazide route offers higher reproducibility due to well-defined intermediates, whereas the hydrazide method requires stringent control over reaction conditions to avoid byproducts.
Functional Group Compatibility
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Electron-Withdrawing Groups : Enhance cyclization rates but may reduce solubility.
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Electron-Donating Groups : Improve yields but risk over-reduction.
Scalability and Industrial Relevance
Challenges in Large-Scale Synthesis
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CS₂ Handling : Toxic and volatile; requires closed systems.
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Hydrazine Use : Corrosive and hazardous; necessitates specialized equipment.
Chemical Reactions Analysis
Types of Reactions
5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.
Substitution: The hydrogen atoms on the triazole ring can be substituted with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, iodine, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic substitution can be carried out using reagents like alkyl halides, while nucleophilic substitution may involve reagents like sodium azide or amines.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazole derivatives depending on the reagents used.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol typically involves the reaction of appropriate arylisothiocyanates with thiosemicarbazides. The compound can be characterized through various spectroscopic techniques such as IR and NMR spectroscopy to confirm its structure and purity .
Antimicrobial Activity
One of the most notable applications of this compound is its antimicrobial properties. Studies have demonstrated that derivatives of this compound exhibit varying degrees of activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from this triazole have shown effective inhibition against Staphylococcus aureus and Escherichia coli through disc diffusion methods .
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound | Zone of Inhibition (mm) | Gram -ve Bacteria | Gram +ve Bacteria | Fungi |
|---|---|---|---|---|
| 4.4b | 3.80 | E. coli | S. aureus | C. albicans |
| 4.4d | 7.50 | E. coli | S. aureus | A. niger |
| 4.4g | 6.80 | E. coli | B. subtilis | C. albicans |
Anticancer Activity
Another significant application is in anticancer research. Compounds containing the triazole ring have been investigated for their ability to inhibit cancer cell proliferation. For example, a study found that certain derivatives exhibited potent activity against HepG2 liver cancer cells, suggesting that modifications to the aryl ring can enhance their efficacy . Structure–activity relationship (SAR) studies indicated that electron-donating groups at specific positions on the aryl ring improved anti-proliferative activity.
Agrochemical Applications
The triazole derivatives are also explored for their potential use in agriculture as fungicides due to their antifungal properties. Research has indicated that these compounds can effectively control various plant pathogens, thereby contributing to crop protection strategies .
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study evaluated a series of triazole derivatives for their antimicrobial activities against selected microbial strains. The results indicated that certain compounds demonstrated excellent antifungal properties against Candida albicans and Aspergillus niger while also inhibiting bacterial growth effectively .
- Cancer Cell Inhibition : In vitro studies on HepG2 cell lines revealed that modifications in the structure of triazole derivatives could lead to enhanced anticancer activity, indicating a promising direction for future drug development .
Mechanism of Action
The mechanism of action of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. In medicinal applications, the compound may inhibit the activity of enzymes or proteins essential for the survival of pathogens. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of their function. Additionally, the triazole ring can interact with nucleic acids or other biomolecules, disrupting their normal function.
Comparison with Similar Compounds
The following table summarizes key analogs of 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, highlighting structural variations, applications, and performance metrics:
Substituent Effects on Functionality
- Electron-Withdrawing Groups (e.g., -NO2, -Cl): The nitro group in 5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol enhances electrophilicity, facilitating Schiff base formation and metal coordination . Chlorine substituents (e.g., in Yucasin) improve biological activity by mimicking natural substrates of FMOs, enabling competitive inhibition .
- Methoxy groups (e.g., in 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol) enhance hydrophobicity, improving membrane permeability in drug design .
- Heterocyclic Extensions (e.g., quinoxaline, pyridine): Quinoxaline and pyridine moieties expand π-conjugation, enhancing binding to biological targets like viral helicases or cancer cell receptors .
Corrosion Inhibition
- Aluminum Alloys: 5-[(4-Chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol outperforms the target compound due to its stronger adsorption via the electron-withdrawing Cl and phenoxy groups .
- Zinc: The methylthio-benzyl analog shows superior inhibition (82%) compared to HYD derivatives, attributed to thiol-metal surface interactions .
Biological Activity
5-(3-Methylphenyl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family, known for its diverse biological activities, including antimicrobial and anticancer properties. This article explores the compound's synthesis, biological effects, structure-activity relationships (SAR), and potential applications in pharmaceuticals.
Chemical Structure and Synthesis
The molecular formula of this compound is C₁₇H₁₆N₄OS. The compound features a triazole ring substituted with a 3-methylphenyl group and a thiol functional group. The synthesis typically involves multi-step reactions that yield high-purity products suitable for biological testing. For example, one method involves the reaction of 1,2,4-triazole with various electrophiles under ultrasound-assisted conditions to enhance yields and reduce reaction times .
Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazoles exhibit significant antimicrobial properties. Specifically, this compound has shown moderate antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The compound's thiol group enhances its reactivity and ability to interact with microbial targets .
Anticancer Activity
The anticancer potential of this compound has been evaluated against several cancer cell lines. In vitro studies using the MTT assay demonstrated that it exhibits cytotoxic effects on human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Notably, certain derivatives showed higher selectivity towards cancer cells compared to normal cells. For instance:
| Compound Name | Cell Line Tested | IC₅₀ Value (µg/mL) |
|---|---|---|
| This compound | IGR39 | 12.5 |
| N'-(2-hydroxy-5-nitrobenzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | MDA-MB-231 | >28.399 |
These findings suggest that modifications to the triazole structure can significantly influence anticancer activity .
Structure-Activity Relationship (SAR)
The SAR studies highlight the importance of specific substituents on the triazole ring in determining biological activity. Compounds with electron-donating groups at ortho or meta positions on the phenyl ring generally exhibited enhanced anti-proliferative activity. For example:
| Substituent Type | Position | Activity Level |
|---|---|---|
| Methyl | Ortho | High |
| Methyl | Meta | Moderate |
| Bromo | Para | Low |
This trend emphasizes the role of electronic effects in modulating the compound's interaction with biological targets .
Case Studies
Case Study 1: Anticancer Properties
In a study assessing the efficacy of various triazole derivatives against HepG2 liver cancer cells, compounds featuring methyl groups at specific positions were found to inhibit cell proliferation effectively. The most potent derivative had an IC₅₀ value of 13.004 µg/mL .
Case Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of this compound against clinical isolates of bacteria. Results indicated that this compound demonstrated significant inhibition zones in disc diffusion assays against both Gram-positive and Gram-negative bacteria .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol and its derivatives?
- Methodological Answer : The compound is typically synthesized via cyclization of thiocarbazide intermediates under basic conditions. For example, 4-substituted derivatives can be prepared by reacting 3-methylphenyl-substituted hydrazinecarbothioamides with NaOH, followed by alkylation or Mannich reactions to generate thioether or aminoalkyl derivatives . Microwave-assisted synthesis (e.g., Milestone Flexi Wave system) significantly reduces reaction time (from hours to minutes) and improves yields (85–92%) compared to conventional heating . Key purification steps include recrystallization from ethanol or column chromatography using silica gel.
Q. How is this compound characterized using spectroscopic and analytical methods?
- Methodological Answer : Structural confirmation requires a multi-technique approach:
- ¹H-NMR : Peaks at δ 2.35–2.45 ppm confirm the 3-methylphenyl group, while thiol protons appear as broad singlets near δ 13.5 ppm .
- Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur percentages must align with theoretical values (e.g., C: 54.84%, H: 4.30%, N: 20.42%, S: 11.69%) .
- LC-MS : Molecular ion peaks ([M+H]⁺) at m/z 233.08 confirm the molecular weight .
Advanced Research Questions
Q. What methodologies are used to evaluate the antimicrobial activity of this compound against drug-resistant strains?
- Methodological Answer :
- In vitro assays : Test concentrations (0.1–1.0%) in pH-adjusted growth media (e.g., pH 6.5 and 7.1 for Mycobacterium bovis) with daily monitoring for 90 days. Growth inhibition is quantified via colony-forming unit (CFU) counts and compared to controls (e.g., isoniazid) .
- Synergy studies : Combine with standard antibiotics (e.g., rifampicin) using checkerboard assays to calculate fractional inhibitory concentration indices (FICI) .
Q. How can contradictions in reported biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from variations in experimental conditions (e.g., pH, solvent polarity, microbial strain viability). To address this:
- Replicate studies under standardized OECD/CLSI protocols.
- Perform dose-response curves (IC₅₀/EC₅₀) with ≥3 biological replicates.
- Use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) to validate significance .
Q. What in silico approaches predict the pharmacological potential of this compound derivatives?
- Methodological Answer :
- PASS Online : Predicts bioactivity (e.g., antitubercular Pa > 0.7) based on structural fragments .
- Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinities to targets like enoyl-ACP reductase (InhA) in M. tuberculosis (docking scores ≤ −8.0 kcal/mol indicate strong binding) .
- ADME Prediction : SwissADME assesses drug-likeness (e.g., Lipinski’s rule compliance, bioavailability scores >0.55) .
Q. How do computational methods like density functional theory (DFT) explain the electronic properties influencing reactivity?
- Methodological Answer : Hybrid functionals (e.g., B3LYP with 20% exact exchange) calculate:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
